molecular formula C9H8BrF3O2 B6287615 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene CAS No. 1300743-37-6

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene

Cat. No. B6287615
CAS RN: 1300743-37-6
M. Wt: 285.06 g/mol
InChI Key: HMEUEGNTUVPWOE-UHFFFAOYSA-N
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Description

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene, also known as 1-Bromo-4-methoxy-2-trifluoromethylbenzene, is a volatile, colorless liquid with a mild, bromine-like odor. It is a halogenated aromatic compound that is used in a variety of scientific and industrial applications. It is a key ingredient in the synthesis of several pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, it is used as a reagent in organic synthesis, as a solvent for organic reactions, and as a catalyst in the production of polymers.

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene serves as a precursor in various chemical syntheses. For instance, it is a starting material in the preparation of organometallic compounds, as demonstrated in the synthesis of organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper compounds. These intermediates are crucial in various synthetic reactions (Porwisiak & Schlosser, 1996). Additionally, it has been used in the facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles, showcasing its versatility in organic synthesis (Kuroda & Kobayashi, 2015).

Material Science and Molecular Electronics

In the field of material science and molecular electronics, this compound is a valuable precursor. It has been used in the synthesis of molecular wires for electronics applications, particularly in the construction of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005). This highlights its importance in developing materials for electronic devices.

Steric Effects and Chemical Reactions

The chemical also plays a role in understanding steric effects in chemical reactions. For example, its structural properties have been studied to understand steric hindrance and buttressing effects in chemical reactions, as seen in the study of relay propagation of crowding in organic molecules (Schlosser et al., 2006). This type of research is crucial in designing molecules with specific reactivity or stability characteristics.

Photoluminescence Properties

The compound has also been explored for its photoluminescence properties, as demonstrated in the synthesis and study of related bromo- and methoxymethyl-substituted benzenes. These studies contribute to the development of materials with specific optical properties, which can be applied in various fields like sensor technology and display technologies (Zuo-qi, 2015).

properties

IUPAC Name

1-bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-5-15-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEUEGNTUVPWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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